(2,2-Difluoro-3-phenylcyclopropyl)methanamine
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Overview
Description
(2,2-Difluoro-3-phenylcyclopropyl)methanamine is a chemical compound with the molecular formula C10H11F2N It is a derivative of cyclopropane, featuring a phenyl group and two fluorine atoms attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3-phenylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of phenylcyclopropane with difluorocarbene, generated in situ from a difluoromethylene precursor. The resulting difluorocyclopropane is then subjected to amination reactions to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-3-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
(2,2-Difluoro-3-phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (2,2-Difluoro-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .
Comparison with Similar Compounds
- (2,2-Difluoro-1-phenylcyclopropyl)methanamine
- (2,2-Difluoro-3-phenylcyclopropyl)methanol
- (2,2-Difluoro-3-phenylcyclopropyl)amine
Comparison: Compared to other similar compounds, (2,2-Difluoro-3-phenylcyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural difference can significantly impact its chemical reactivity and biological activity. For instance, the methanamine group can participate in hydrogen bonding and other interactions that are not possible with the corresponding alcohol or simple amine derivatives .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylcyclopropyl)methanamine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2 |
InChI Key |
YCXOVPSNSFZFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CN |
Origin of Product |
United States |
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